molecular formula C4H9NO3 B093468 2-(2-Hydroxyethoxy)acetamide CAS No. 123-85-3

2-(2-Hydroxyethoxy)acetamide

Cat. No.: B093468
CAS No.: 123-85-3
M. Wt: 119.12 g/mol
InChI Key: INNWRDCESBMSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethoxy)acetamide is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWRDCESBMSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153825
Record name Acetamide, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-85-3
Record name Acetamide, 2-(2-hydroxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethoxy)acetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Manufacturing Processes

The synthesis of 2-(2-Hydroxyethoxy)acetamide can be achieved through several synthetic routes, primarily involving the reaction of ethylene (B1197577) glycol with a suitable acetamide (B32628) precursor. One common laboratory-scale and potentially industrial-scale method is a variation of the Williamson ether synthesis. This process involves the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with 2-chloroacetamide. The reaction is typically carried out in a suitable solvent, such as ethylene glycol itself or an inert solvent like dioxane.

Another potential route involves the direct reaction of diethylene glycol with ammonia (B1221849) under high pressure and temperature, followed by a selective hydrolysis or amidation step. However, this method may be less specific and could lead to a mixture of products.

A plausible synthetic pathway is outlined in a patent for a structurally related compound, which involves the reaction of an ethylene glycol monosodium salt with a chloro-substituted amide in a suitable solvent. google.com This suggests that a similar nucleophilic substitution reaction is a viable method for the production of this compound.

Table 1: Synthetic Routes for this compound

Reactant 1 Reactant 2 Reaction Type Potential Conditions
Sodium 2-hydroxyethoxide 2-Chloroacetamide Williamson Ether Synthesis Ethylene glycol or dioxane solvent

Physical and Chemical Properties

2-(2-Hydroxyethoxy)acetamide is a hygroscopic solid at room temperature. Its bifunctional nature, containing both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (ether, hydroxyl, and carbonyl oxygens) sites, results in a high affinity for water and other polar solvents.

Table 2: of this compound

Property Value Reference
IUPAC Name This compound nih.gov
CAS Number 123-85-3 nih.gov
Molecular Formula C4H9NO3 nih.gov
Molecular Weight 119.12 g/mol nih.gov
Melting Point 91-93 °C
Boiling Point 338.6 °C at 760 mmHg (predicted)
Density 1.2 g/cm³ (predicted)

| Solubility | Soluble in water | chemicalbook.com |

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl and the amide. The primary hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The primary amide group can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile under appropriate conditions.

Applications in Organic Synthesis

The dual functionality of 2-(2-Hydroxyethoxy)acetamide makes it a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon (after activation) or a nucleophilic nitrogen allows for intramolecular cyclization reactions to form heterocyclic structures. For instance, under acidic or basic conditions, it could potentially cyclize to form morpholine (B109124) derivatives, which are important scaffolds in medicinal chemistry. nih.gov The synthesis of various heterocyclic compounds often utilizes precursors with similar functionalities. google.com

As a bifunctional molecule, this compound can be used as a linker or spacer in the synthesis of more complex molecules. One functional group can be selectively protected while the other is reacted, allowing for sequential chemical transformations. This strategy is valuable in the synthesis of pharmaceuticals and other fine chemicals.

Role in Polymer Chemistry

The hydroxyl group of 2-(2-Hydroxyethoxy)acetamide allows it to be incorporated into polymer chains, imparting specific properties to the resulting materials.

Due to its hydrophilic nature, this compound can be used as a monomer or co-monomer in the synthesis of hydrophilic polymers. nih.gov Such polymers are of great interest for biomedical applications where biocompatibility and water solubility are crucial. nih.govresearchgate.net For example, it could be used to synthesize polyesters or polyethers with pendant amide groups, which would enhance water absorption and potentially provide sites for further functionalization.

Applications in Materials Science

The properties of 2-(2-Hydroxyethoxy)acetamide make it a candidate for modifying the surface properties of materials and for the creation of functional materials.

The hydrophilic nature of this compound can be exploited to modify the surface of hydrophobic materials to improve their wettability and biocompatibility. This can be achieved by grafting the molecule onto the surface through its hydroxyl group.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The hydrophilic and hydrogen-bonding capabilities of this compound make it a suitable component for hydrogel formulations. These hydrogels could find applications in areas such as drug delivery, tissue engineering, and as absorbent materials. google.com

Role As a Precursor and Intermediate

As previously touched upon, the chemical structure of 2-(2-Hydroxyethoxy)acetamide makes it a valuable precursor and intermediate in the synthesis of a range of other chemicals.

The intramolecular cyclization of this compound or its derivatives can lead to the formation of substituted morpholines. nih.govchemrxiv.org Morpholine (B109124) and its derivatives are important building blocks in the synthesis of many pharmaceuticals and agrochemicals.

The hydroxyl and amide groups can be independently or simultaneously modified to introduce other functionalities. For example, the hydroxyl group can be converted to a better leaving group, allowing for nucleophilic substitution, while the amide can be reduced to an amine, opening up further synthetic possibilities.

Detailed Research Findings

While the potential applications of 2-(2-Hydroxyethoxy)acetamide are numerous based on its chemical structure, a review of the current scientific literature reveals that specific, in-depth research focused solely on this compound is somewhat limited. Much of its utility is inferred from studies on structurally similar molecules. However, some key findings can be highlighted:

A patent for a related compound details the use of a similar hydroxyethoxy-amide structure as a key intermediate in the synthesis of a more complex molecule, demonstrating its practical utility in multi-step synthesis. google.com

General research on hydrophilic polymers frequently highlights the importance of monomers containing hydroxyl and amide groups for creating biocompatible materials for medical applications, a category into which this compound falls. nih.govpharmahealthsciences.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 2-(2-Hydroxyethoxy)acetamide, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks for ethoxy and acetamide groups, such as δ 3.72–3.67 (m, 2H, -OCH₂CH₂O-) and δ 2.73 (s, 2H, -CH₂CO-NH₂). ¹³C NMR confirms carbonyl (δ ~170 ppm) and ether carbons (δ 70–73 ppm) .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ at m/z 194.1 (calculated) matches the empirical formula C₆H₁₁NO₄, validating purity .
  • UV-Vis Spectroscopy : Used to study electronic transitions in derivatives, particularly when conjugated with chromophores (e.g., phenylazo groups) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Stepwise Etherification : Start with ethylene glycol derivatives to introduce the hydroxyethoxy moiety. For example, react 2-chloroethanol with sodium hydroxide to form 2-(2-hydroxyethoxy)ethanol, followed by acetylation using acetic anhydride .
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, enabling selective acetylation .
  • Validation : Confirm structural integrity via LC-HRMS/MS and comparative NMR with reference standards to avoid isomer misassignment (e.g., ortho vs. meta hydroxyl positioning) .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer :

  • Solubility Profile : this compound is highly soluble in polar aprotic solvents (e.g., DMSO at 10 mM) but less in aqueous buffers. Adjust solvent systems for biological assays to avoid precipitation .
  • Co-solvents : Use cyclodextrins or PEG-based matrices to enhance aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

  • Methodological Answer :

  • Case Study : A 2015 study misassigned the sulfate derivative as the meta-hydroxyphenyl isomer. Follow-up HRMS and 2D NMR (e.g., COSY, HSQC) revealed the correct ortho-configuration via coupling constants (e.g., J = 5.4–4.6 Hz for adjacent protons) and NOE correlations .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, though challenges arise with hygroscopic or amorphous forms .

Q. What approaches elucidate metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled acetamide groups to track metabolic fate in hepatic microsomal assays .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
  • Metabolite Profiling : LC-HRMS/MS detects phase I (hydroxylation) and phase II (glucuronidation) metabolites, comparing retention times and fragmentation patterns to synthetic standards .

Q. How can biomolecular interactions of this compound be studied quantitatively?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) to measure binding affinity (KD) and kinetics (kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions, with buffer optimization to minimize heat of dilution artifacts .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the hydroxyethoxy group and active-site residues (e.g., Lys or Asp in enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.